![molecular formula C10H13N5O3 B2379578 2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid CAS No. 2224294-84-0](/img/structure/B2379578.png)
2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid is a complex organic compound that features an azidomethyl group attached to a pyrrolidine ring, which is further connected to an oxazole ring with a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azidomethyl Group: This step often involves the reaction of a halomethyl derivative with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Construction of the Oxazole Ring: This can be done via cyclization reactions involving appropriate precursors, often under dehydrating conditions.
Attachment of the Carboxylic Acid Group: This step may involve carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.
Industry: Potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azide group can also participate in click chemistry reactions, which are useful for bioconjugation and other applications.
相似化合物的比较
Similar Compounds
2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the azidomethyl group allows for versatile chemical modifications, while the oxazole ring provides stability and potential interactions with biological targets.
属性
IUPAC Name |
2-[[2-(azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-14-12-4-7-2-1-3-15(7)5-9-13-8(6-18-9)10(16)17/h6-7H,1-5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLDAFMOURBJBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=NC(=CO2)C(=O)O)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B2379495.png)
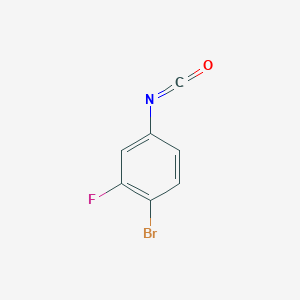
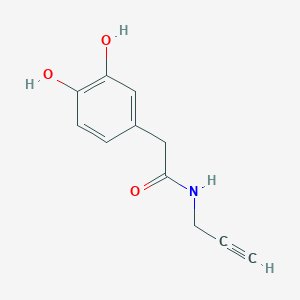
![2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2379499.png)
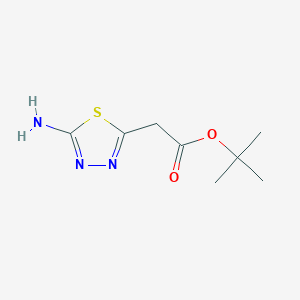

![(R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine](/img/structure/B2379504.png)
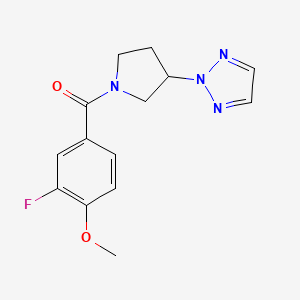
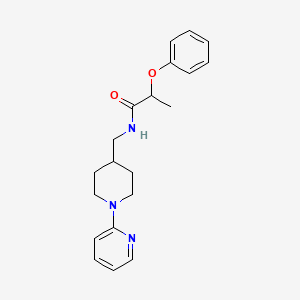
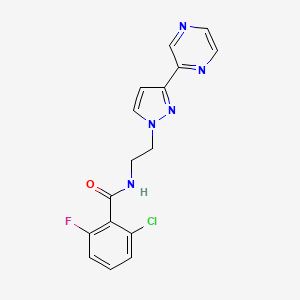

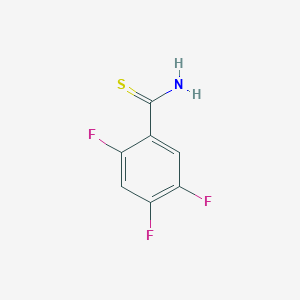
![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide](/img/structure/B2379515.png)
![2-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2379516.png)
